7-Bromo-6-fluoro-benzofuran-5-carboxylic acid
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Overview
Description
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to their diverse biological activities .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific structures .
Result of Action
Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Like all compounds, the action of benzofuran derivatives can be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
For example, some benzofuran derivatives have shown inhibitory effects on Src kinase .
Cellular Effects
Benzofuran derivatives have been reported to exhibit a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This process can be achieved through one-pot etherification and dehydrative cyclization. Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Bromo-6-fluoro-benzofuran-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Comparison with Similar Compounds
- 6-Bromo-5-fluoro-benzofuran-4-carboxylic acid
- 7-Chloro-6-fluoro-benzofuran-5-carboxylic acid
- 7-Bromo-6-chloro-benzofuran-5-carboxylic acid
Comparison: 7-Bromo-6-fluoro-benzofuran-5-carboxylic acid is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-6-fluoro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO3/c10-6-7(11)5(9(12)13)3-4-1-2-14-8(4)6/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBAGRYHUWPTEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C(=C(C=C21)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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